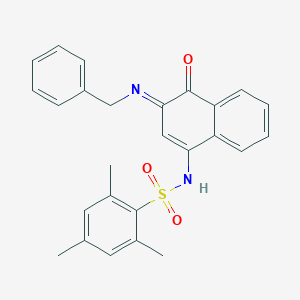![molecular formula C26H23NO3S2 B281368 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TMB-4, is a synthetic compound that has been widely studied for its potential applications in scientific research. TMB-4 is a member of the naphthalene sulfonamide family of compounds, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial growth. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its broad range of potential applications in scientific research. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have activity against a variety of cell types and bacterial strains, making it a versatile compound for laboratory experiments. However, one limitation of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogs with improved activity and reduced toxicity. Another area of interest is the study of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in combination with other compounds, such as chemotherapeutic agents or antibiotics, to determine if synergistic effects can be achieved. Additionally, further research is needed to fully understand the mechanism of action of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and its potential applications in a variety of scientific research areas.
Synthesis Methods
The synthesis of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide.
Scientific Research Applications
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and infectious disease research. In cancer research, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-tumor activity in vitro and in vivo, and may have potential as a chemotherapeutic agent. In neurology, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential neuroprotective effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Molecular Formula |
C26H23NO3S2 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(NE)-2,4,6-trimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C26H23NO3S2/c1-16-9-11-20(12-10-16)31-24-15-23(21-7-5-6-8-22(21)25(24)28)27-32(29,30)26-18(3)13-17(2)14-19(26)4/h5-15H,1-4H3/b27-23+ |
InChI Key |
ODNWSIZCIOAJLP-SLEBQGDGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=C(C=C3C)C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)

![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)
